molecular formula C23H19N3O5S B494474 METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE

Cat. No.: B494474
M. Wt: 449.5g/mol
InChI Key: FRNGCNQGBLOXTA-UHFFFAOYSA-N
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Description

METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a quinoline, furan, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action for METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is unique due to its combination of quinoline, furan, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C23H19N3O5S

Molecular Weight

449.5g/mol

IUPAC Name

methyl 4-carbamoyl-3-methyl-5-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C23H19N3O5S/c1-11-8-9-17(31-11)16-10-14(13-6-4-5-7-15(13)25-16)21(28)26-22-18(20(24)27)12(2)19(32-22)23(29)30-3/h4-10H,1-3H3,(H2,24,27)(H,26,28)

InChI Key

FRNGCNQGBLOXTA-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)N

Origin of Product

United States

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